molecular formula C14H21NO3S B299981 N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide

N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B299981
M. Wt: 283.39 g/mol
InChI Key: OCDCZINIWUEMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder and is commonly used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide acts as a competitive inhibitor of enzymes such as carbonic anhydrase. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide has been used to study the effects of sulfonamides on the central nervous system, including its potential as an antidepressant.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a readily available compound that is relatively easy to synthesize. It has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to its use. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been shown to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide. One potential direction is the investigation of its use as an antidepressant. Another direction is the study of its effects on other enzymes and biological systems. Additionally, there is potential for the development of new sulfonamide-based drugs based on the structure of N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide. Overall, the study of N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide has the potential to lead to new insights and therapies in the field of biochemistry and pharmacology.

Synthesis Methods

The synthesis of N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide involves the reaction of cyclohexylamine and 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone.

Scientific Research Applications

N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide has various scientific research applications. It is commonly used as a tool to study the role of sulfonamides in biological systems. It has been used to investigate the effects of sulfonamides on the growth of cancer cells and the inhibition of enzymes such as carbonic anhydrase. N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide has also been used to study the effects of sulfonamides on the central nervous system.

properties

Product Name

N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-11-10-13(8-9-14(11)18-2)19(16,17)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3

InChI Key

OCDCZINIWUEMFY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Origin of Product

United States

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